molecular formula C25H32O13 B1677263 Oleuropein CAS No. 32619-42-4

Oleuropein

Cat. No.: B1677263
CAS No.: 32619-42-4
M. Wt: 540.5 g/mol
InChI Key: RFWGABANNQMHMZ-WLFYAOHHSA-N
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Mechanism of Action

Target of Action

Oleuropein’s primary targets are associated with inflammation, oxidative stress, and metabolic disorders . It interacts with Nuclear factor erythroid 2-related factor 2 (NrF2) , a transcription factor that regulates the expression of antioxidant proteins . It also targets peroxisome proliferator-activated receptors (PPARs) , which play a crucial role in regulating lipid metabolism and inflammation .

Mode of Action

This compound exerts its effects by modulating the activity of its targets. It stimulates the expression of intracellular antioxidant enzymes via the activation of NrF2 transcription . This results in an increase in the level of non-enzymatic antioxidants such as glutathione, α-tocoferol, β-carotene, and ascorbic acid . Furthermore, this compound has been shown to disrupt preformed amyloid β (Aβ) fibrils, which are associated with neurodegenerative disorders .

Biochemical Pathways

This compound influences several biochemical pathways. It modulates the AMP-activated protein kinase signaling pathway , which is involved in cellular energy homeostasis . It also affects the extracellular signal–regulated kinase pathway and autophagy , both of which play a role in cell survival and death . Furthermore, this compound regulates the phosphoinositide 3-kinase/protein kinase B (AKT)/forkhead box protein O1 pathway , which is involved in cell growth and survival .

Pharmacokinetics

This compound is absorbed through the small intestine wall, possibly due to its polarity or through the use of a glucose transporter . Many questions about its bioavailability, bioaccessibility, and dosage remain unresolved .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-inflammatory and antioxidant effects . It can also reduce amyloid β (Aβ) aggregates , thereby diminishing the related cytotoxicity and inflammation . Moreover, this compound has been found to have anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the diet can affect the absorption and metabolism of this compound . Furthermore, the effect of this compound can be modified by the physiological state of the individual, such as the presence of inflammation or metabolic disorders .

Biochemical Analysis

Biochemical Properties

Oleuropein plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound activates enzymes such as pepsin, trypsin, lipase, glycerol dehydrogenase, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . Additionally, it inhibits the activity of other enzymes, thereby modulating metabolic processes. These interactions highlight this compound’s multifaceted role in biochemical reactions.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce autophagy, inhibit amyloid fibril growth, and exert anti-cancer effects . These actions are mediated through its impact on key signaling pathways and gene expression profiles, underscoring its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound inhibits the activity of certain enzymes involved in oxidative stress and inflammation . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions contribute to this compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is relatively stable, but it can degrade into other bioactive compounds such as hydroxytyrosol . Long-term exposure to this compound has been observed to maintain its beneficial effects on cellular function, including sustained antioxidant and anti-inflammatory activities. These findings highlight the importance of considering temporal dynamics in this compound research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as improved cardiovascular health and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications. Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing this compound’s benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of proteins, carbohydrates, and lipids . For instance, this compound activates enzymes like lipase and glycerol dehydrogenase, influencing lipid metabolism. Additionally, it affects metabolic flux and metabolite levels, contributing to its overall metabolic impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions ensure that this compound reaches its target sites, where it can exert its biological effects. Understanding these transport and distribution mechanisms is crucial for optimizing this compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to mitochondria, where it can modulate mitochondrial function and oxidative stress. These subcellular dynamics are essential for understanding this compound’s precise mechanisms of action.

Properties

CAS No.

32619-42-4

Molecular Formula

C25H32O13

Molecular Weight

540.5 g/mol

IUPAC Name

methyl (4S,5Z,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,14,18,20-22,24-28,30-32H,6-7,9-10H2,1-2H3/b13-3-/t14-,18+,20+,21-,22+,24-,25-/m0/s1

InChI Key

RFWGABANNQMHMZ-WLFYAOHHSA-N

SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O

Isomeric SMILES

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC(=C(C=C3)O)O

Appearance

Solid powder

melting_point

89 - 91 °C

32619-42-4

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oleuropein

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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